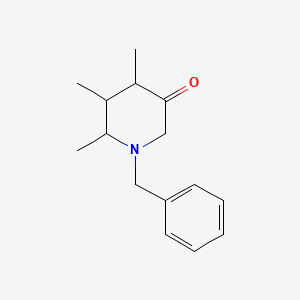
5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound that features a pyrazole ring substituted with an aminomethyl group at the 5-position and a methyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with formaldehyde and ammonium chloride under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its aminomethyl group provides a site for further functionalization, enabling the development of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in polymer science and nanotechnology.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrazol-3-amine: Lacks the aminomethyl group, resulting in different reactivity and applications.
5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-amine: Contains a hydroxymethyl group instead of an aminomethyl group, leading to variations in chemical behavior and biological activity.
5-(Aminomethyl)-1-phenyl-1H-pyrazol-3-amine:
Uniqueness
5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and methyl groups on the pyrazole ring enhances its versatility as a synthetic intermediate and its potential as a bioactive molecule.
Propriétés
Formule moléculaire |
C5H10N4 |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
5-(aminomethyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C5H10N4/c1-9-4(3-6)2-5(7)8-9/h2H,3,6H2,1H3,(H2,7,8) |
Clé InChI |
ANOJCASZXBLLPE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


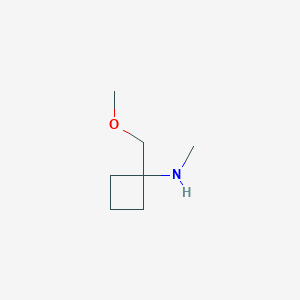

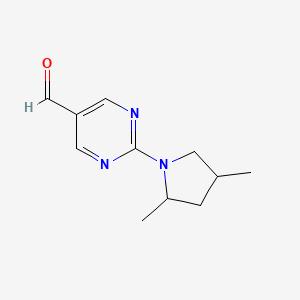
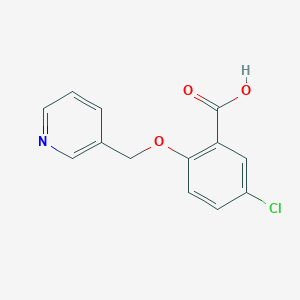

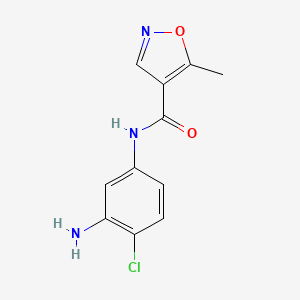
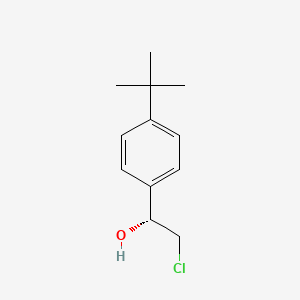
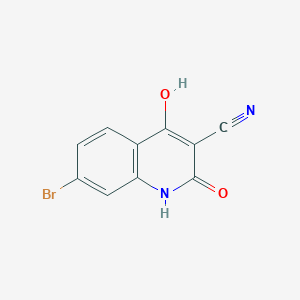
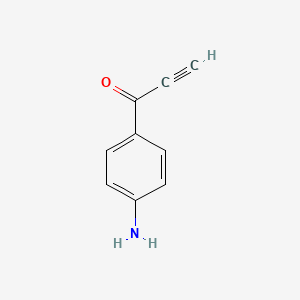
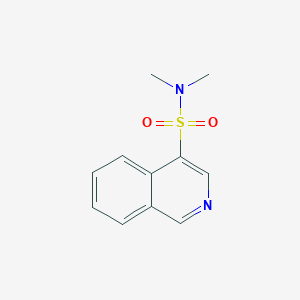
![5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B13178000.png)
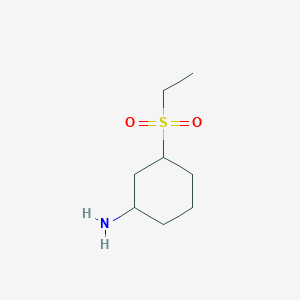
![2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13178034.png)
